molecular formula C12H13NO2 B14632523 3H-Pyrrol-3-one, 4,5-dihydro-5,5-dimethyl-2-phenyl-, 1-oxide CAS No. 53182-78-8

3H-Pyrrol-3-one, 4,5-dihydro-5,5-dimethyl-2-phenyl-, 1-oxide

Katalognummer: B14632523
CAS-Nummer: 53182-78-8
Molekulargewicht: 203.24 g/mol
InChI-Schlüssel: QTJPSFICSXPSBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3H-Pyrrol-3-one, 4,5-dihydro-5,5-dimethyl-2-phenyl-, 1-oxide is a heterocyclic compound that belongs to the pyrrolone family This compound is characterized by a five-membered ring structure containing nitrogen and oxygen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Pyrrol-3-one, 4,5-dihydro-5,5-dimethyl-2-phenyl-, 1-oxide can be achieved through several methods. One common approach involves the base-catalyzed intramolecular cyclization of aminoacetylenic ketones. For instance, the compound can be synthesized by the base-catalyzed intramolecular cyclization of 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one under mild reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

3H-Pyrrol-3-one, 4,5-dihydro-5,5-dimethyl-2-phenyl-, 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups in the compound’s structure.

Common Reagents and Conditions

    Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur with halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

3H-Pyrrol-3-one, 4,5-dihydro-5,5-dimethyl-2-phenyl-, 1-oxide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3H-Pyrrol-3-one, 4,5-dihydro-5,5-dimethyl-2-phenyl-, 1-oxide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its structural features allow it to interact with biological macromolecules, leading to its observed biological activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3H-Pyrrol-3-one, 4,5-dihydro-5,5-dimethyl-2-phenyl-, 1-oxide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its diverse reactivity profile make it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

53182-78-8

Molekularformel

C12H13NO2

Molekulargewicht

203.24 g/mol

IUPAC-Name

2,2-dimethyl-1-oxido-5-phenyl-3H-pyrrol-1-ium-4-one

InChI

InChI=1S/C12H13NO2/c1-12(2)8-10(14)11(13(12)15)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3

InChI-Schlüssel

QTJPSFICSXPSBH-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(=O)C(=[N+]1[O-])C2=CC=CC=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.